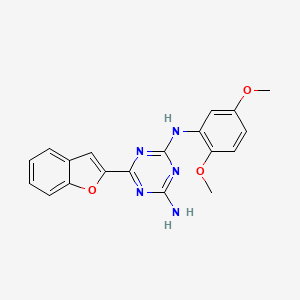

6-(1-benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-(1-benzofuran-2-yl)-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-25-12-7-8-15(26-2)13(10-12)21-19-23-17(22-18(20)24-19)16-9-11-5-3-4-6-14(11)27-16/h3-10H,1-2H3,(H3,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAKSIDZHIMZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(1-benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine (commonly referred to as Compound Y021-6065) is a triazine derivative that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C18H15N5O2

- Molecular Weight : 333.35 g/mol

- LogP : 4.55

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 3

- Polar Surface Area : 75.57 Ų

| Property | Value |

|---|---|

| Molecular Formula | C18H15N5O2 |

| Molecular Weight | 333.35 g/mol |

| LogP | 4.55 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 3 |

| Polar Surface Area | 75.57 Ų |

Anticancer Activity

Research has indicated that compounds containing the benzofuran moiety often exhibit significant anticancer properties. The introduction of the triazine core may enhance this activity through various mechanisms:

- Cytotoxicity : In studies involving human cancer cell lines, compounds similar to Y021-6065 have shown varying degrees of cytotoxicity. For instance, certain analogs demonstrated selective cytotoxic effects against specific cancer types while sparing normal cells .

- DNA Damage Induction : The ability of benzofuran-containing compounds to induce DNA damage has been noted as a critical factor in their anticancer activity. In particular, modifications to the benzofuran structure can influence the extent of DNA damage and subsequent cell death .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Antiviral Activity

Recent studies have explored the antiviral potential of N-heterocycles, including those with triazine structures. Compounds with similar frameworks have been reported to inhibit viral replication effectively:

- Inhibition of Viral Enzymes : Some triazine derivatives have shown promise in inhibiting key viral enzymes, enhancing their potential as antiviral agents .

- EC50 Values : Specific structural modifications have been linked to improved efficacy against viral targets, with EC50 values reported in the low micromolar range for certain analogs .

Study on Cytotoxicity

A study published in PMC evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The findings suggested that:

- Compounds with a hydroxyl group on the benzofuran ring exhibited enhanced cytotoxicity.

- The introduction of methoxy groups at specific positions significantly altered the activity profile .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of 1,3,5-Triazine-2,4-diamines

The following table summarizes key structural analogs, their substituents, and properties:

Key Findings:

These are often explored as herbicides (e.g., atrazine) due to their persistence and non-target organism toxicity . Electron-Donating Groups (e.g., OCH3): The 2,5-dimethoxyphenyl group in the target compound likely improves solubility compared to chlorinated analogs. Methoxy groups are common in kinase inhibitors (e.g., imatinib) for optimizing target engagement .

Crystallographic and Hydrogen-Bonding Profiles :

- Analogous triazines (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) form hydrogen-bonded 1D/2D networks, critical for solid-state stability and solubility. The target compound’s benzofuran and methoxyphenyl groups may similarly influence crystal packing .

Agrochemical vs. Pharmaceutical Potential: Chlorinated triazines (e.g., atrazine, indaziflam) are well-established herbicides but face regulatory restrictions due to environmental persistence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(1-benzofuran-2-yl)-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 2,4-dichloro-1,3,5-triazine precursor. For example:

React 2,4-dichloro-6-(1-benzofuran-2-yl)-1,3,5-triazine with 2,5-dimethoxyaniline in anhydrous dichloromethane or ethanol under inert gas (N₂/Ar) at 50–60°C for 12–24 hours .

Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in ethanol .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Adjust stoichiometry of amines to avoid di-substitution byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns using ¹H/¹³C NMR. For example, the triazine C-2 and C-4 amine protons typically resonate at δ 8.2–8.5 ppm .

- HPLC : Use a C18 column (acetonitrile/water 70:30) to verify ≥95% purity.

- X-ray Crystallography : Resolve crystal structure to confirm benzofuran-triazine dihedral angles (e.g., ~30–40° in analogous compounds) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer :

- Solubility : Test in DMSO (≥10 mg/mL), ethanol (moderate solubility), and aqueous buffers (pH 7.4, <0.1 mg/mL) .

- Stability : Store at –20°C under argon. Avoid prolonged exposure to light due to the dimethoxyphenyl group’s susceptibility to oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Variation of Substituents : Replace the benzofuran moiety with other heterocycles (e.g., indole or thiophene) and assess antiproliferative activity using MTT assays (e.g., IC₅₀ values against HeLa cells) .

- QSAR Modeling : Use Gaussian09 to calculate electronic parameters (HOMO/LUMO energies) and correlate with experimental bioactivity data .

- Data Contradiction Analysis : If bioactivity decreases despite favorable logP values, evaluate steric hindrance via molecular docking (e.g., AutoDock Vina) .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1 M HCl (pH 1.2) for 2 hours; analyze degradation via LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 24 hours), precipitate proteins with acetonitrile, and quantify parent compound using UPLC .

Q. How can researchers resolve contradictory data in biological assays (e.g., antiproliferative vs. non-cytotoxic results)?

- Methodological Answer :

- Assay Optimization : Validate cell lines (e.g., authenticate via STR profiling) and control for dimethyl sulfoxide (DMSO) cytotoxicity (<0.1% v/v) .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.